
5-Bromo-5-methylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br and a molecular weight of 177.082 g/mol . It is a brominated alkene, characterized by the presence of a bromine atom and a double bond within its structure. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylhex-1-ene: One common method to prepare 5-Bromo-5-methylhex-1-ene involves the bromination of 5-methylhex-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-5-methylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl).
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for hydrohalogenation reactions.
Sodium Hydroxide (NaOH): Used in nucleophilic substitution reactions.
Major Products Formed:
Dibromo Compounds: Formed from the addition of bromine to the double bond.
Haloalkanes: Formed from the addition of hydrogen halides.
Applications De Recherche Scientifique
Mécanisme D'action
Comparaison Avec Des Composés Similaires
5-Bromo-1-hexene: Similar in structure but lacks the methyl group at the 5-position.
5-Chloro-5-methylhex-1-ene: Similar but contains a chlorine atom instead of bromine.
Uniqueness:
Propriétés
Numéro CAS |
90601-72-2 |
|---|---|
Formule moléculaire |
C7H13Br |
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
5-bromo-5-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3 |
Clé InChI |
URGZHESHYWFVJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


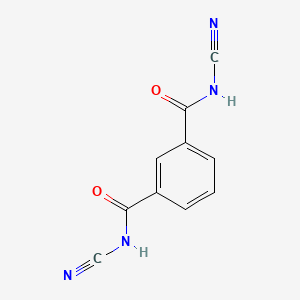
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)

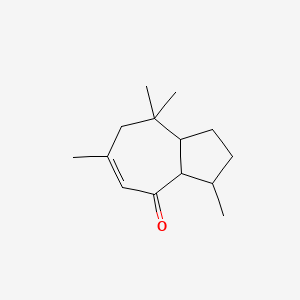
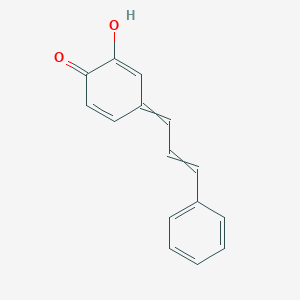


![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
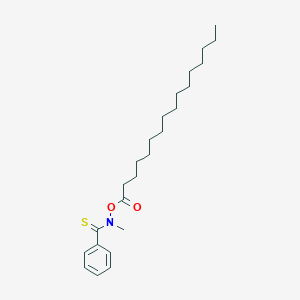
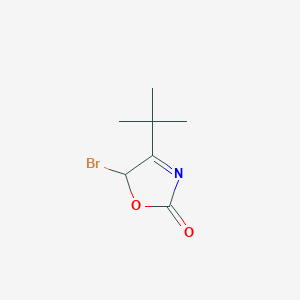
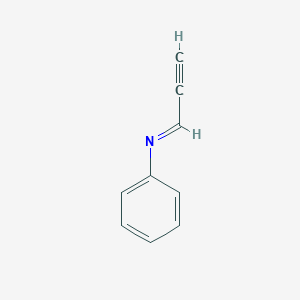
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
